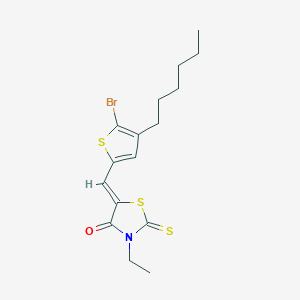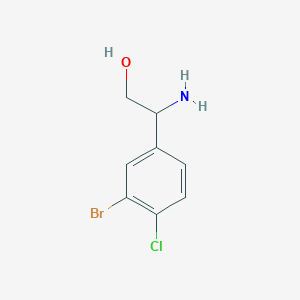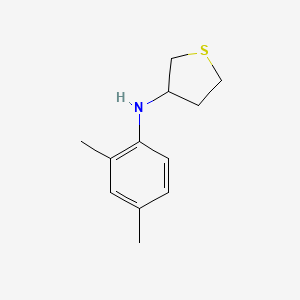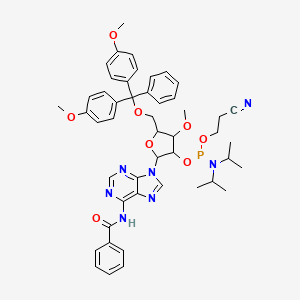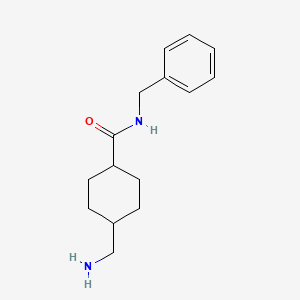
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its tert-butyl and methyl groups, which may influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and methylating agents, respectively.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antiviral properties.
Medicine: As a lead compound for drug development, particularly in the treatment of infections or metabolic disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate depends on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dicarboxylate: A simpler analog without the tert-butyl and methyl groups.
Thiazolidine-4-carboxylate: A related compound with a single carboxylate group.
Thiazolidine-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which may enhance its stability, solubility, and reactivity compared to similar compounds.
特性
分子式 |
C10H17NO5S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-methyl 2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-8(13)11-6(7(12)15-4)5-17-9(11)14/h6,9,14H,5H2,1-4H3 |
InChIキー |
VYWPAYKVMRBMCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CSC1O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
